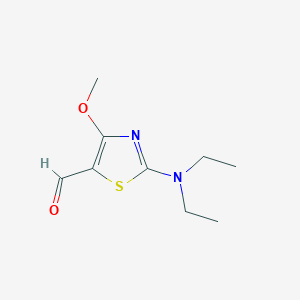
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom, substituted with a diethylamino group, a methoxy group, and a carbaldehyde group.Physical And Chemical Properties Analysis
This compound is a yellowish crystalline solid. Its molecular formula is C11H16N2O2S and it has a molecular weight of 240.32 g/mol.Mecanismo De Acción
The exact mechanism of action of 2-DETC is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-DETC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB), which is involved in the regulation of gene expression. In addition, 2-DETC has been shown to have anti-cancer and anti-microbial properties, and to inhibit the growth of various cancer cells, including those of the prostate, breast, and colon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DETC has numerous advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, such as powder, liquid, and solid. It is also highly stable and has a long shelf life. Furthermore, it has been extensively studied and has been shown to have a variety of biochemical and physiological effects.
However, there are also some limitations to using 2-DETC in laboratory experiments. For example, it is not water soluble and can be difficult to dissolve in certain solvents. In addition, it is toxic in large doses and can cause irritation to the skin and eyes.
Direcciones Futuras
The potential applications of 2-DETC are vast and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-cancer, and anti-microbial properties. It could also be used in the development of new drugs, such as antifungals, antibiotics, and anti-tumor agents. In addition, further research could be conducted to explore its potential as a therapeutic agent for a variety of diseases, such as diabetes, obesity, and cardiovascular disease. Finally, it could be studied for its potential use as a food preservative or as a dietary supplement.
Aplicaciones Científicas De Investigación
2-DETC has been studied extensively for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has been shown to inhibit the growth of various cancer cells, including those of the prostate, breast, and colon. It has also been used in the synthesis of various drugs, such as antifungals, antibiotics, and anti-tumor agents.
Propiedades
IUPAC Name |
2-(diethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-8(13-3)7(6-12)14-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBKERXCKADEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)


![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)




![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)